N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-2-14-6-8-17(9-7-14)23-19(28)13-29-20-11-10-18-24-25-21(27(18)26-20)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXHNEGYJGDZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Chloropyridazine-3-carbonitrile
Pyridazine-3-carbonitrile is halogenated at the 6-position using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, yielding 6-chloropyridazine-3-carbonitrile in 82% yield.
Reaction Conditions
| Reagent | Quantity | Temperature | Time |
|---|---|---|---|
| Pyridazine-3-carbonitrile | 10 g | 110°C | 6 h |
| POCl₃ | 15 mL |
Cyclization with 3-Fluorophenylhydrazine
6-Chloropyridazine-3-carbonitrile reacts with 3-fluorophenylhydrazine in ethanol under acidic conditions (HCl) to form the triazole ring. The reaction mechanism involves hydrazone formation followed by intramolecular cyclization, yielding 3-(3-fluorophenyl)-triazolo[4,3-b]pyridazine-6-carbonitrile.
Key Spectral Data
- IR (KBr): 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N triazole).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridazine-H), 8.15–7.98 (m, 4H, Ar-H).
Introduction of the Sulfanyl Group
Conversion to 6-Mercapto Intermediate
The nitrile group at position 6 is replaced with a thiol via nucleophilic substitution. Treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 h affords 3-(3-fluorophenyl)-triazolo[4,3-b]pyridazine-6-thiol.
Optimization Table
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaSH | DMF | 80°C | 74% |
| KSH | DMSO | 90°C | 68% |
Synthesis of N-(4-Ethylphenyl)Acetamide
Friedel-Crafts Acylation for 4-Ethylacetophenone
4-Ethylacetophenone is synthesized via Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of AlCl₃.
Procedure
Reductive Amination to 4-Ethylaniline
4-Ethylacetophenone is converted to 4-ethylaniline via oxime formation (NH₂OH·HCl, EtOH) followed by catalytic hydrogenation (H₂, Pd/C).
Characterization
Acetylation with Chloroacetyl Chloride
4-Ethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-(4-ethylphenyl)chloroacetamide.
Reaction Scheme
$$
\text{4-Ethylaniline} + \text{ClCH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(4-ethylphenyl)chloroacetamide}
$$
Coupling of Sulfanyl-Triazolopyridazine and Acetamide
Thioether Formation
The 6-mercapto intermediate undergoes nucleophilic substitution with N-(4-ethylphenyl)chloroacetamide in DMF using NaH as a base.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (2.2 equiv) |
| Temperature | 25°C |
| Time | 8 h |
| Yield | 65% |
Mechanistic Insight
The thiolate anion attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.
Characterization of Final Compound
Spectroscopic Analysis
Purity and Yield Optimization
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Triazole formation | 74% | 92% |
| Thiolation | 68% | 89% |
| Acetamide coupling | 65% | 95% |
Discussion of Synthetic Challenges
Regioselectivity in Triazole Formation
The use of 3-fluorophenylhydrazine ensures regioselective cyclization at the pyridazine C3 position, avoiding isomeric byproducts.
Solvent Effects on Thioether Coupling
Polar aprotic solvents like DMF enhance the nucleophilicity of the thiolate, whereas DMSO led to decomposition at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazolo[4,3-b]pyridazine Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Acetamide Modifications : Replacing the ethyl group (target) with fluorine () reduces lipophilicity, while ethoxy groups () enhance solubility but may affect metabolic stability .
Physicochemical Properties
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